N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid
Description
N-Cyclohexylcyclohexanamine (C₁₂H₂₃N, molecular weight: 181.32 g/mol) is a secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. Key physical properties include a boiling point of 256°C (at 1013 hPa) and a vapor pressure of 0.1 hPa at 20°C, reflecting its low volatility .
(2S)-3-Methyl-2-[Methyl-[(2-Methylpropan-2-yl)Oxycarbonyl]Amino]Butanoic Acid is a tert-butoxycarbonyl (Boc)-protected amino acid derivative. The Boc group serves as a steric shield, protecting the amino functionality during synthetic processes like peptide synthesis. The compound’s chiral (2S) configuration and methyl-substituted side chain influence its reactivity and solubility in organic solvents .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H21NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h11-13H,1-10H2;7-8H,1-6H3,(H,13,14)/t;8-/m.0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZFCCMLOOAWEO-WDBKTSHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583403 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35761-42-3 | |
| Record name | N-(tert-Butoxycarbonyl)-N-methyl-L-valine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid typically involves the protection of the amino group of N-methyl-L-valine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of dicyclohexylamine to form the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) for the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DIC.
Common Reagents and Conditions
Substitution Reactions: Reagents like hydrochloric acid or trifluoroacetic acid are commonly used.
Deprotection Reactions: Trifluoroacetic acid in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used.
Major Products Formed
Substitution Reactions: Formation of new Boc-protected derivatives.
Deprotection Reactions: Formation of N-methyl-L-valine.
Coupling Reactions: Formation of dipeptides or longer peptides.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is widely used in scientific research, including:
Chemistry: It is used in the synthesis of peptides and as a building block in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active peptides.
Medicine: It is used in drug development, particularly in the design of peptide-based therapeutics.
Industry: It is employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as coupling with other amino acids to form peptides. The dicyclohexylammonium salt form enhances the solubility and stability of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of N-Cyclohexylcyclohexanamine with Related Amines
Key Findings :
- N-Cyclohexylcyclohexanamine’s secondary amine structure grants it greater steric hindrance and lower reactivity compared to primary amines like cyclohexylamine .
- Its use in salt formation (e.g., with carboxylic acids) improves drug crystallinity but may reduce bioavailability due to poor aqueous solubility .
Table 2: Comparison of (2S)-3-Methyl-2-[Methyl-(Boc)Amino]Butanoic Acid with Other Protected Amino Acids
Key Findings :
- The Boc group offers superior steric protection compared to Z (benzyloxycarbonyl) or Alloc groups, making it ideal for multi-step syntheses .
- Boc-protected amino acids exhibit higher solubility in non-polar solvents, facilitating purification via column chromatography .
N-Cyclohexylcyclohexanamine :
- Pharmaceutical Salts: Forms stable salts with carboxylic acids (e.g., 9-octadecenoic acid) to enhance drug stability, though this may limit dissolution rates .
- Thermal Behavior : Decomposes at 256°C, making it unsuitable for high-temperature reactions but viable in controlled synthetic environments .
(2S)-3-Methyl-2-[Methyl-(Boc)Amino]Butanoic Acid :
Critical Analysis of Contradictory Evidence
- Solubility Conflicts: While N-cyclohexylcyclohexanamine is described as poorly water-soluble in , its salts (e.g., with 9-octadecenoic acid in ) exhibit modified solubility profiles due to ionic interactions.
- Protection Group Efficiency : highlights Boc’s steric advantages, whereas suggests Alloc’s orthogonal deprotection may be preferable in complex syntheses.
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid is a complex organic compound with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a unique structure that includes cyclohexane rings and an amino acid derivative. Its molecular formula is C₁₄H₃₁N₂O₃, and it features several functional groups that contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into various pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The structural features may enhance the interaction with microbial membranes, leading to cell lysis.
- Cytotoxic Effects : Similar compounds have shown cytotoxicity against tumor cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways or disruption of cellular metabolism.
- Neuropharmacological Effects : Some derivatives have been studied for their effects on the central nervous system (CNS). They may act as modulators of neurotransmitter systems, potentially influencing mood and cognition.
The mechanisms underlying the biological activities of N-cyclohexylcyclohexanamine; (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid are not fully elucidated but may include:
- Receptor Interaction : The compound may interact with specific receptors in the CNS, modulating neurotransmitter release and uptake.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxic and antimicrobial effects.
- Membrane Disruption : The hydrophobic nature of cyclohexane rings may facilitate membrane penetration, leading to cell death in microbial targets.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-cyclohexylcyclohexanamine:
Q & A
Q. Recommendations :
- Store at pH 7–8 (buffered with 0.1 M phosphate) at 4°C .
- Avoid prolonged exposure to TFA during HPLC analysis to prevent Boc cleavage .
Basic: What are common side reactions during the coupling of N-cyclohexylcyclohexanamine with carboxylic acids?
Methodological Answer:
Side reactions include:
- Schiff Base Formation : Competing imine formation under dehydrating conditions. Mitigate by using coupling agents like HATU or DCC in anhydrous DMF .
- Racemization : Occurs at the α-carbon of the carboxylic acid. Use low temperatures (0–4°C) and additives like HOAt to suppress racemization .
Advanced: How can computational modeling aid in predicting the conformational flexibility of N-cyclohexylcyclohexanamine derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Energy Barriers : Chair-to-chair inversion of cyclohexyl groups requires ~10 kcal/mol .
- Intermolecular Interactions : Hydrogen bonding with carboxylic acids stabilizes conformers by 3–5 kcal/mol .
Q. Software Tools :
- Gaussian 16 for energy minimization.
- PyMOL for visualizing steric hindrance in bulky derivatives .
Basic: What chromatographic methods are suitable for purifying Boc-protected amino acids?
Methodological Answer:
- Reverse-Phase HPLC : C18 column, gradient elution (10–90% acetonitrile in 0.1% TFA), retention time ~12–15 minutes .
- Flash Chromatography : Silica gel, ethyl acetate/hexane (3:7) for Boc-protected compounds. Purity >98% confirmed by TLC (Rf = 0.4) .
Advanced: What strategies resolve contradictions in reported bioactivity data for cyclohexylamine derivatives?
Methodological Answer:
Discrepancies arise from:
Impurity Profiles : Trace aldehydes (e.g., cyclohexanone) in commercial samples can skew bioassays. Validate purity via GC-MS .
Solvent Effects : Bioactivity in DMSO vs. aqueous buffers varies due to aggregation. Use dynamic light scattering (DLS) to assess colloidal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
